molecular formula C11H11BrO3 B8708192 Methyl 4-(2-bromopropanoyl)benzoate CAS No. 58764-22-0

Methyl 4-(2-bromopropanoyl)benzoate

Cat. No. B8708192
CAS RN: 58764-22-0
M. Wt: 271.11 g/mol
InChI Key: LIXAPTRTCGQDGE-UHFFFAOYSA-N
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Patent
US07915300B2

Procedure details

4-Propionyl-benzoic acid methyl ester (744 mg, 3.87 mmol), pyrrolidone hydrotribromide (1.98 g), and 2-pyrrolidinone (380 mg, 4.5 mmol) in THF (38 mL) were heated at 50° C. under nitrogen for 3 h. The mixture was cooled, filtered, concentrated, and then redissolved in ether (50 mL). The ether solution was washed successively with water (20 mL), saturated aqueous sodium thiosulphate (20 mL), saturated aqueous NaCl (20 mL), and water (20 mL), dried and evaporated to give crude 4-(2-Bromo-propionyl)-benzoic acid methyl ester as a yellow oil (1.025 g) that was used directly in the Hantzsch coupling. This material contained 91% of the desired bromoketone, 5% starting material, and 4% 4-bromo-1-butanol, as determined by 1H NMR.
Quantity
744 mg
Type
reactant
Reaction Step One
[Compound]
Name
pyrrolidone hydrotribromide
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:13])[CH2:11][CH3:12])=[CH:6][CH:5]=1.C1CNC(=O)C1.[Br:21][Br-]Br.N1CCCC1=O>C1COCC1>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:13])[CH:11]([Br:21])[CH3:12])=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
744 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C(CC)=O)=O
Name
pyrrolidone hydrotribromide
Quantity
1.98 g
Type
reactant
Smiles
Name
Quantity
380 mg
Type
reactant
Smiles
N1C(CCC1)=O
Name
Quantity
38 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ether (50 mL)
WASH
Type
WASH
Details
The ether solution was washed successively with water (20 mL), saturated aqueous sodium thiosulphate (20 mL), saturated aqueous NaCl (20 mL), and water (20 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C(C(C)Br)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.025 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.